N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride” is a chemical compound with the formula C14H23ClN2 and a molecular weight of 254.80 g/mol . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the piperidine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms . The compound also includes a methylbenzyl group attached to the piperidine ring .Scientific Research Applications
Dual Inhibitor Development
N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride and its derivatives have been explored for their potential in the development of dual inhibitors for medical applications. For instance, a derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, was identified as a new cholinesterase and monoamine oxidase dual inhibitor. This discovery could have implications in the treatment of diseases such as Alzheimer's, where both enzyme activities are relevant (Bautista-Aguilera et al., 2014).
Synthetic Methodology
Research has also focused on the synthetic applications of this compound and related compounds. For example, a 5 + 1 Protic Acid Assisted Aza-Pummerer Approach was developed for the synthesis of 4-chloropiperidines from homoallylic amines, which could be applied to both aromatic and aliphatic amines, offering an environmentally benign alternative for piperidine formation (Ebule et al., 2019).
Conformational Analysis
The conformational analysis and crystal structure of related compounds, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt, have been studied. These studies help in understanding the physical and chemical properties of these compounds, which is crucial for their application in drug design and other scientific research areas (Ribet et al., 2005).
Bioactivity Research
The bioactivity of compounds structurally related to this compound has been explored as well. For instance, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime showed broad inhibitory activities toward fungi, indicating its potential as a fungicidal agent (Xue Si-jia, 2011).
Pharmacokinetics Studies
Pharmacokinetic studies of novel anaplastic lymphoma kinase inhibitors, where this compound derivatives could potentially play a role, have highlighted the impact of hydrolysis-mediated clearance. Understanding the metabolic pathways and elimination mechanisms of these compounds is crucial for their development as therapeutic agents (Teffera et al., 2013).
Safety and Hazards
Future Directions
Piperidine derivatives, including “N-Methyl-1-(4-methylbenzyl)piperidin-4-amine hydrochloride”, are important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of these compounds .
Properties
IUPAC Name |
N-methyl-1-[(4-methylphenyl)methyl]piperidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-3-5-13(6-4-12)11-16-9-7-14(15-2)8-10-16;/h3-6,14-15H,7-11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNHSLAHSOCWGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)NC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.